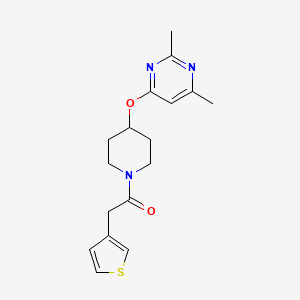
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a compound with a complex structure, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₂S |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 2034616-22-1 |
| Structural Features | Contains a piperidine ring and a pyrimidine moiety |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidinyl Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent.
- Piperidine Ring Formation : Cyclization using suitable precursors.
- Coupling Reaction : Combining the pyrimidinyl intermediate with the piperidine.
- Introduction of Thiophene : Final substitution to incorporate the thiophene moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways associated with disease processes. The specific mechanisms remain under investigation but may include:
- Inhibition of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling.
- Interaction with neurotransmitter receptors, potentially affecting mood and cognitive functions.
Antioxidant Properties
Research indicates that this compound may reduce oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This suggests potential applications in conditions characterized by oxidative damage.
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring and pyrimidine moiety enhances its bioactivity against bacterial strains .
Potential Therapeutic Applications
The compound's unique structure suggests several therapeutic applications:
- Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, it may be explored for neurodegenerative diseases.
- Anti-inflammatory Properties : Its ability to modulate enzyme activity could position it as a candidate for treating inflammatory conditions.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- PDE Inhibition : A study on related compounds showed significant inhibition of PDE4D with IC50 values in the nanomolar range, indicating potential for respiratory diseases .
- Antimicrobial Efficacy : Research on pyrimidine derivatives demonstrated broad-spectrum antibacterial activity, suggesting that modifications to the core structure can enhance efficacy against resistant strains .
特性
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-9-16(19-13(2)18-12)22-15-3-6-20(7-4-15)17(21)10-14-5-8-23-11-14/h5,8-9,11,15H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZGZQRYSNTUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














